Acrylamide-d5
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Overview
Description
Acrylamide-d5 is a deuterated form of acrylamide, where five hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry. Acrylamide itself is a vinyl-substituted primary amide, known for its applications in polymer synthesis and its presence as a contaminant in certain thermally processed foods .
Scientific Research Applications
Acrylamide-d5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Mass Spectrometry: Used as an internal standard to quantify acrylamide in various samples.
Biological Studies: Helps in tracing metabolic pathways and studying protein interactions.
Medical Research: Investigates the effects of acrylamide exposure and its potential health risks.
Industrial Applications: Used in the synthesis of deuterated polymers for specialized applications.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Acrylamide-d5 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with amidohydrolase, an enzyme that plays a crucial role in acrylamide degradation in foods . Additionally, this compound can form adducts with proteins, affecting their function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can cause a reduction in the number of neurites per cell, indicating neuronal toxicity . Moreover, it can impair locomotor activity, which is measured as swimming speed and distance traveled .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to a more reactive metabolite, glycidamide, which can form adducts with DNA and proteins, leading to genotoxic effects . It can also inhibit key cellular enzymes and disrupt synaptic transmission .
Temporal Effects in Laboratory Settings
Over time, this compound can cause changes in cellular function. For instance, it has been shown to induce a significant reduction in the number of neurites per cell at non-cytotoxic concentrations, signifying specific neurotoxic alterations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in rodents, this compound has been shown to cause severe nerve damage and peripheral neuronal damage at high doses .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a small-molecule hydrophilic substance that is absorbed via the gastrointestinal tracts of humans and animals and passively diffused to the entire body .
Subcellular Localization
Current studies are focused on understanding how this compound and its metabolites interact with various cellular components and how these interactions influence its toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrylamide-d5 can be synthesized through the deuteration of acrylamide. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the reaction of acrylonitrile with deuterium oxide (D2O) under specific conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchanges efficiently. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acrylamide-d5 undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylamide, which is widely used in water treatment and as a flocculant.
Addition Reactions: The double bond in this compound can participate in addition reactions with various nucleophiles.
Oxidation and Reduction: this compound can undergo oxidation to form acrylic acid derivatives and reduction to form amines.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or ultraviolet light.
Addition Reactions: Catalyzed by acids or bases.
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Often uses reducing agents like lithium aluminum hydride.
Major Products:
Polyacrylamide: From polymerization.
Acrylic Acid Derivatives: From oxidation.
Amines: From reduction.
Comparison with Similar Compounds
Acrylamide: The non-deuterated form, widely studied for its toxicological effects.
Methacrylamide: Similar structure but with a methyl group, leading to different reactivity.
N,N’-Methylenebisacrylamide: Used in polymer cross-linking
Uniqueness of Acrylamide-d5: The primary uniqueness of this compound lies in its isotopic labeling, which makes it invaluable for precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and tracing in complex biological and chemical systems .
Properties
IUPAC Name |
N,N,2,3,3-pentadeuterioprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-LUPFFDCSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)N([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108152-65-4 |
Source
|
Record name | 108152-65-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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